![molecular formula C14H10N2O4 B14658693 2-[(3-Nitrophenyl)methylideneamino]benzoic acid CAS No. 42027-58-7](/img/structure/B14658693.png)
2-[(3-Nitrophenyl)methylideneamino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Nitrophenyl)methylideneamino]benzoic acid is an organic compound that features both a nitro group and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Nitrophenyl)methylideneamino]benzoic acid typically involves the condensation reaction between 3-nitrobenzaldehyde and 2-aminobenzoic acid. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst or acidic conditions to proceed efficiently.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Nitrophenyl)methylideneamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-[(3-Nitrophenyl)methylideneamino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 2-[(3-Nitrophenyl)methylideneamino]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzoic acid moiety can interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Nitrophenyl)methylideneamino]benzoic acid
- 2-[(2-Nitrophenyl)methylideneamino]benzoic acid
- 2-[(3-Nitrophenyl)methylideneamino]benzoic acid derivatives
Uniqueness
This compound is unique due to the specific positioning of the nitro group, which can influence its reactivity and interactions with other molecules. This positioning can lead to distinct chemical and biological properties compared to its isomers and derivatives.
Propiedades
Número CAS |
42027-58-7 |
|---|---|
Fórmula molecular |
C14H10N2O4 |
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
2-[(3-nitrophenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C14H10N2O4/c17-14(18)12-6-1-2-7-13(12)15-9-10-4-3-5-11(8-10)16(19)20/h1-9H,(H,17,18) |
Clave InChI |
FSWKLPOFUIMIFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)N=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


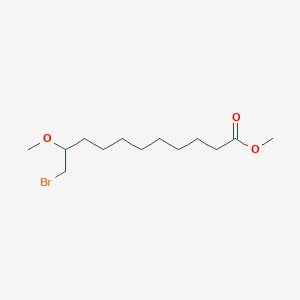
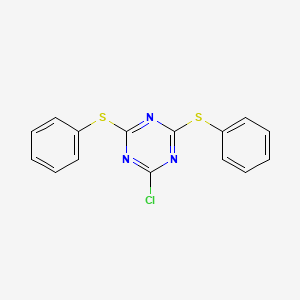

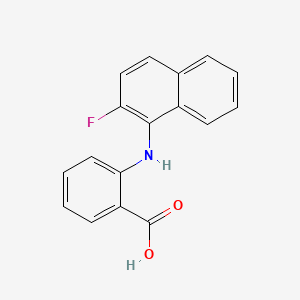
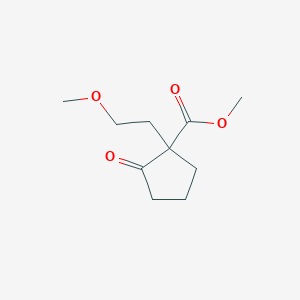
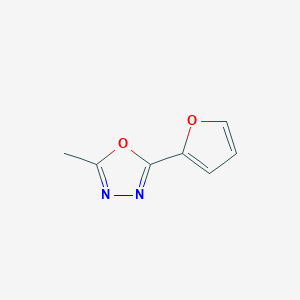
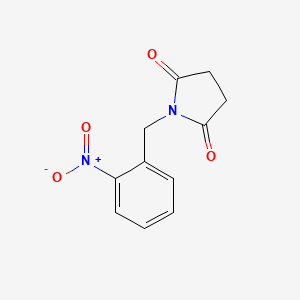

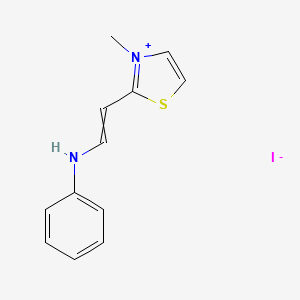
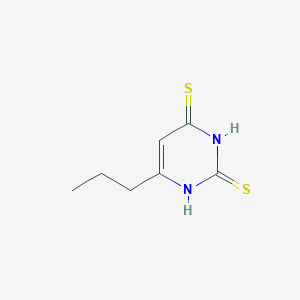
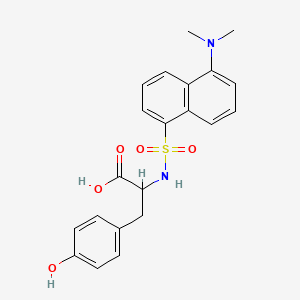
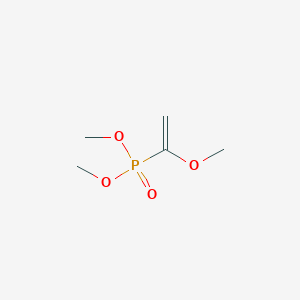
![N-[(Diethylamino)methyl]pyridine-4-carbothioamide](/img/structure/B14658701.png)

